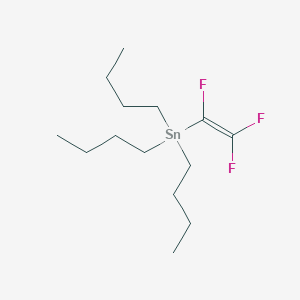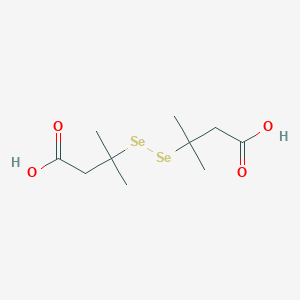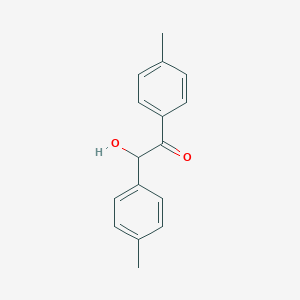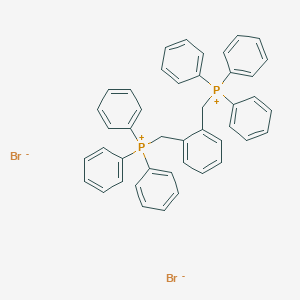
o-Xylylenebis(triphenylphosphoniumbromid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Xylylenebis(triphenylphosphonium bromide) (o-XBTBP) is a chemical compound composed of an o-xylylene group and two triphenylphosphonium bromide groups. It is an organophosphorus compound with a wide range of applications in areas such as organic synthesis, materials science, and biochemistry. The compound has a molar mass of 590.8 g/mol and a melting point of ~100°C. o-XBTBP has been studied extensively in the past few decades and its properties have been used to develop a variety of products and processes.
Wissenschaftliche Forschungsanwendungen
Oxidationsreagenz
o-Xylylenebis(triphenylphosphoniumbromid) wurde als selektives und effizientes Reagenz für die Oxidation von Alkoholen, Trimethylsilylethern und Thiolen eingesetzt . Dies macht es zu einem wertvollen Werkzeug in der organischen Synthese, insbesondere bei Reaktionen, die eine selektive Oxidation erfordern.
Katalysator in der organischen Synthese
Die Verbindung hat sich als Katalysator in der organischen Synthese als wirksam erwiesen . Als Katalysator kann es chemische Reaktionen beschleunigen, ohne dabei verbraucht zu werden, was es zu einer kostengünstigen Wahl für verschiedene synthetische Verfahren macht.
Redoxreaktionen
o-Xylylenebis(triphenylphosphoniumbromid) wirkt als Reagenz in Redoxreaktionen . Redoxreaktionen beinhalten den Transfer von Elektronen zwischen chemischen Spezies, und diese Verbindung kann diese Elektronentransfers erleichtern.
Initiator in Polymerisationsreaktionen
Diese Verbindung wurde als Initiator in Polymerisationsreaktionen eingesetzt . Polymerisation ist der Prozess der Verbindung vieler kleiner Moleküle, die als Monomere bekannt sind, zu einer kovalent verbundenen Kette oder einem Netzwerk.
Synthese verschiedener organischer Verbindungen
o-Xylylenebis(triphenylphosphoniumbromid) hat eine bedeutende Rolle bei der Synthese verschiedener organischer Verbindungen gespielt . Seine einzigartigen Eigenschaften machen es zu einem vielseitigen Werkzeug bei der Herstellung einer breiten Palette organischer Substanzen.
Herstellung von Polymermaterialien
Die Verbindung hat zur Herstellung von Polymermaterialien wie Polyurethanen und Polycarbonaten beigetragen . Diese Materialien haben eine breite Palette von Anwendungen, von der Bau- und Automobilindustrie bis hin zu Medizinprodukten und Konsumgütern.
Wirkmechanismus
Target of Action
o-Xylylenebis(triphenylphosphonium bromide), also known as (1,2-Phenylenebis(methylene))bis(triphenylphosphonium) bromide, is an organophosphorus compound . It is a versatile chemical compound that finds widespread applications in diverse fields such as organic synthesis, materials science, and biochemistry . The compound’s primary targets are the molecules involved in these processes, where it acts as a catalyst, a reagent in redox reactions, and an initiator in polymerization reactions .
Mode of Action
The compound is believed to function as a Lewis acid, facilitating the formation of covalent bonds between molecules . Furthermore, o-Xylylenebis(triphenylphosphonium bromide) is thought to act as an electron transfer agent, aiding in the transfer of electrons between molecules .
Biochemical Pathways
Its role as a catalyst in organic synthesis, a reagent in redox reactions, and an initiator in polymerization reactions suggests that it may influence a broad range of biochemical pathways .
Result of Action
The molecular and cellular effects of o-Xylylenebis(triphenylphosphonium bromide)'s action are largely dependent on its role in the specific reaction or process. For instance, as a catalyst in organic synthesis, it can accelerate the rate of the reaction and increase the yield of the product . As a reagent in redox reactions, it can facilitate the transfer of electrons, leading to changes in the oxidation state of the molecules involved .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of o-Xylylenebis(triphenylphosphonium bromide) can be achieved through a two-step reaction process. The first step involves the preparation of o-Xylene, followed by the reaction of o-Xylene with triphenylphosphine and bromine to yield o-Xylylenebis(triphenylphosphonium bromide).", "Starting Materials": [ "Toluene", "Sulfuric acid", "Sodium dichromate", "Triphenylphosphine", "Bromine" ], "Reaction": [ "Step 1: Preparation of o-Xylene", "a. In a round-bottom flask, add toluene and sulfuric acid.", "b. Heat the mixture under reflux for several hours.", "c. Allow the mixture to cool and extract the o-Xylene using a separating funnel.", "Step 2: Reaction of o-Xylene with Triphenylphosphine and Bromine", "a. In a round-bottom flask, add o-Xylene, triphenylphosphine, and bromine.", "b. Heat the mixture under reflux for several hours.", "c. Allow the mixture to cool and extract the product using a separating funnel.", "d. Purify the product by recrystallization." ] } | |
| 1519-46-6 | |
Molekularformel |
C44H38P2+2 |
Molekulargewicht |
628.7 g/mol |
IUPAC-Name |
triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium |
InChI |
InChI=1S/C44H38P2/c1-7-23-39(24-8-1)45(40-25-9-2-10-26-40,41-27-11-3-12-28-41)35-37-21-19-20-22-38(37)36-46(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-34H,35-36H2/q+2 |
InChI-Schlüssel |
NREIUFSWLHXDSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
| 1519-46-6 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is o-Xylylenebis(triphenylphosphonium bromide) utilized in organic synthesis?
A1: o-Xylylenebis(triphenylphosphonium bromide) serves as a valuable reagent in organic synthesis, particularly in Wittig reactions. [, ] This compound reacts with aldehydes in the presence of a base to generate new carbon-carbon double bonds. For example, it can be used to synthesize unsymmetrically substituted o-divinylbenzenes by reacting with one equivalent of an aldehyde followed by reaction with formaldehyde. [] Furthermore, it can be transformed into o-xylylenebis(triphenylphosphonium peroxymonosulfate), a mild and selective oxidizing agent for benzylic alcohols and hydroquinones. []
Q2: What are the advantages of using o-xylylenebis(triphenylphosphonium peroxymonosulfate) as an oxidizing agent?
A2: o-Xylylenebis(triphenylphosphonium peroxymonosulfate), easily synthesized from o-Xylylenebis(triphenylphosphonium bromide) and oxone, demonstrates high selectivity in oxidizing benzylic alcohols and hydroquinones under solvent-free conditions. [] This method offers a potentially greener approach compared to traditional oxidation protocols that may require harsh conditions or toxic solvents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


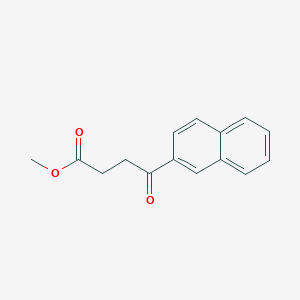
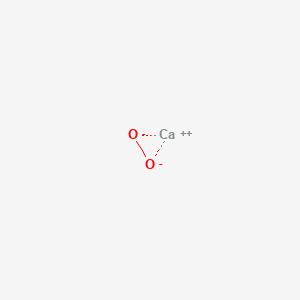

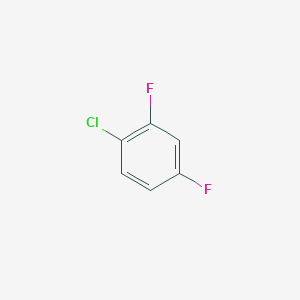


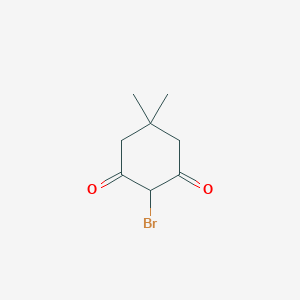

![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)
